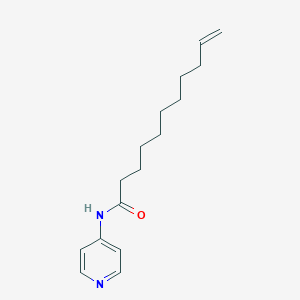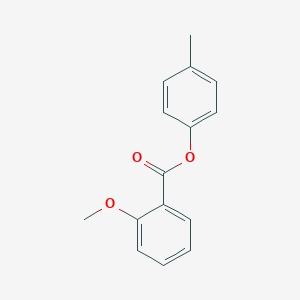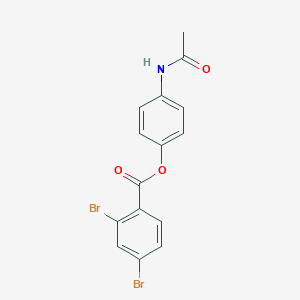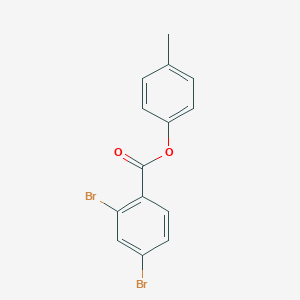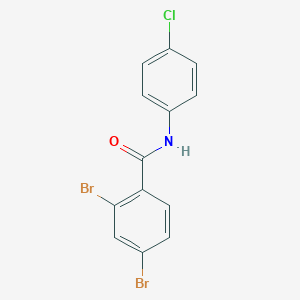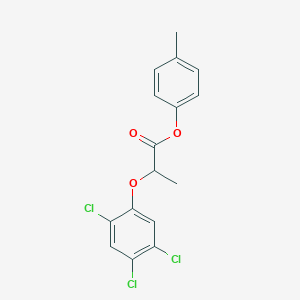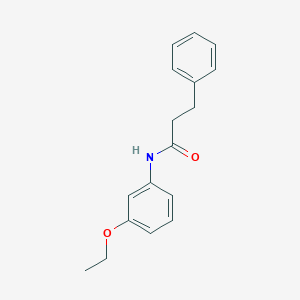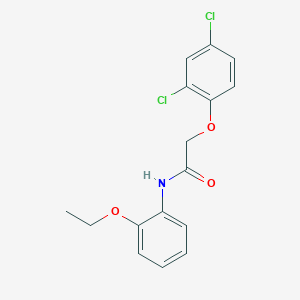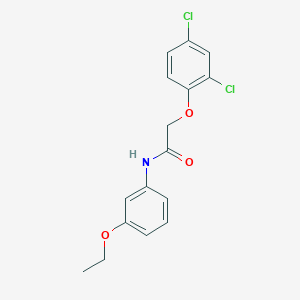
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide, also known as CFA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CFA belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential in treating pain, inflammation, and other conditions. In
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain and inflammation regulation, among other physiological processes. By inhibiting FAAH, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have other biochemical and physiological effects. For example, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have anti-tumor effects, suggesting that it may have potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in lab experiments is that it is a relatively selective inhibitor of FAAH, meaning it does not have significant effects on other enzymes or receptors in the body. Additionally, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have good pharmacokinetic properties, meaning it is easily absorbed and distributed in the body. However, one limitation of using N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in lab experiments is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-methylbutanamide and its potential therapeutic applications. One area of interest is the use of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in combination with other drugs or therapies to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide and its effects on different physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in humans.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methylbutanamide involves several steps, beginning with the reaction of 3-chloro-4-fluoroaniline with 3-methylbutanoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield N-(3-chloro-4-fluorophenyl)-3-methylbutanamide. The overall yield of this synthesis method is around 30-40%, making it a relatively efficient process for producing N-(3-chloro-4-fluorophenyl)-3-methylbutanamide in the lab.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been studied for its potential therapeutic applications in several areas, including pain management, inflammation, and anxiety. In preclinical studies, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to reduce pain and inflammation in animal models, suggesting that it may have potential as a treatment for chronic pain conditions. Additionally, N-(3-chloro-4-fluorophenyl)-3-methylbutanamide has been shown to have anxiolytic effects, meaning it may be useful in treating anxiety disorders.
properties
Molecular Formula |
C11H13ClFNO |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H13ClFNO/c1-7(2)5-11(15)14-8-3-4-10(13)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,14,15) |
InChI Key |
UCRUPDLBRNQIHP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)F)Cl |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






